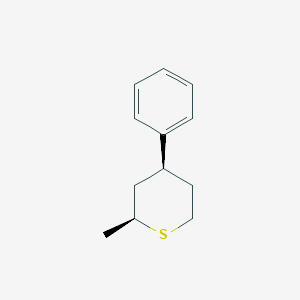
(2S,4S)-2-methyl-4-phenylthiane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S,4S)-2-methyl-4-phenylthiane is a chiral compound with significant interest in various fields of chemistry and industry. This compound is characterized by its unique stereochemistry, which plays a crucial role in its reactivity and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4S)-2-methyl-4-phenylthiane typically involves the use of chiral starting materials and catalysts to ensure the desired stereochemistry. One common method involves the use of enantioselective catalysis, where a chiral catalyst is used to induce the formation of the (2S,4S) isomer. The reaction conditions often include controlled temperatures and specific solvents to optimize the yield and purity of the product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale enantioselective synthesis using advanced catalytic systems. These methods are designed to maximize efficiency and minimize waste, often employing continuous flow reactors and automated systems to maintain consistent reaction conditions .
Analyse Chemischer Reaktionen
Types of Reactions
(2S,4S)-2-methyl-4-phenylthiane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones, often using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thiane ring to a more saturated form, typically using hydrogen gas and a metal catalyst.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like hydrogen gas, and bases like sodium hydride. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound. These products are often isolated and purified using techniques like chromatography and recrystallization .
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (2S,4S)-2-methyl-4-phenylthiane is used as a chiral building block for the synthesis of more complex molecules. Its unique stereochemistry makes it valuable in the development of enantioselective catalysts and ligands .
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. Its chiral nature allows it to interact selectively with enzymes and receptors, making it a useful tool in the study of biochemical pathways .
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases where chirality plays a crucial role .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in the manufacture of polymers, coatings, and other advanced materials .
Wirkmechanismus
The mechanism of action of (2S,4S)-2-methyl-4-phenylthiane involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s chiral nature allows it to bind selectively to these targets, modulating their activity and influencing various biochemical pathways. This selective binding is often mediated by hydrogen bonding, hydrophobic interactions, and van der Waals forces .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to (2S,4S)-2-methyl-4-phenylthiane include other chiral thianes and related sulfur-containing heterocycles. Examples include (2R,4R)-2-methyl-4-phenylthiane and (2S,4S)-2-methyl-4-phenylthiolane .
Uniqueness
What sets this compound apart from its analogs is its specific stereochemistry, which imparts unique reactivity and selectivity in chemical reactions. This makes it particularly valuable in applications where precise control over molecular interactions is required .
Eigenschaften
CAS-Nummer |
76097-69-3 |
|---|---|
Molekularformel |
C12H16S |
Molekulargewicht |
192.32 g/mol |
IUPAC-Name |
(2S,4S)-2-methyl-4-phenylthiane |
InChI |
InChI=1S/C12H16S/c1-10-9-12(7-8-13-10)11-5-3-2-4-6-11/h2-6,10,12H,7-9H2,1H3/t10-,12-/m0/s1 |
InChI-Schlüssel |
BTNDCHWOHKVDLC-JQWIXIFHSA-N |
Isomerische SMILES |
C[C@H]1C[C@H](CCS1)C2=CC=CC=C2 |
Kanonische SMILES |
CC1CC(CCS1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




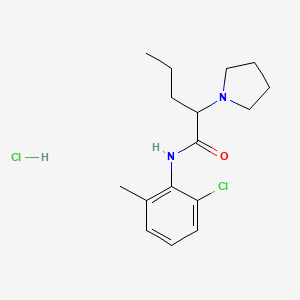
![N-[1-(4-Cyanophenyl)-2-oxo-2-(piperidin-1-yl)ethyl]naphthalene-1-sulfonamide](/img/structure/B14441304.png)

![N-[1,2-Bis(3,4-dimethoxyphenyl)ethyl]benzamide](/img/structure/B14441320.png)
![3,5-Bis[(hexadecyloxy)carbonyl]-1-methylpyridin-1-ium iodide](/img/structure/B14441321.png)
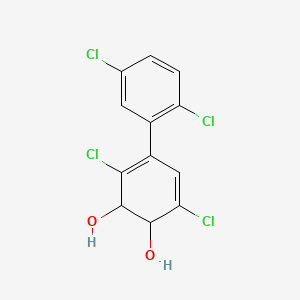
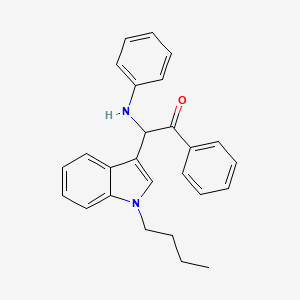
![6,6-Dichloro-1,3,4,5-tetraphenylbicyclo[3.1.0]hex-3-en-2-one](/img/structure/B14441349.png)

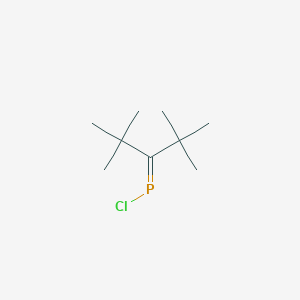
![1-Chloro-4-[(3-methoxybuta-1,3-dien-2-yl)sulfanyl]benzene](/img/structure/B14441368.png)

